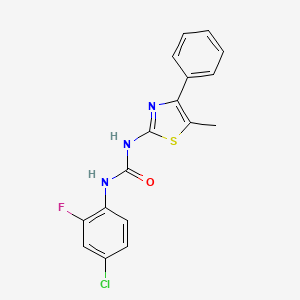
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, also known as CFPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFPU is a urea derivative that has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea involves the inhibition of specific proteins and enzymes involved in various cellular processes. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been shown to inhibit the activity of Aurora kinases, which are essential for cell division, leading to the inhibition of cancer cell growth and proliferation. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea also activates the GPR40 receptor, which is involved in insulin secretion, leading to the regulation of blood glucose levels. Moreover, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea prevents the aggregation of amyloid-beta peptides by inhibiting the activity of specific enzymes involved in their production.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer treatment, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea inhibits the growth and proliferation of cancer cells, leading to the induction of apoptosis. In diabetes, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea regulates blood glucose levels by stimulating insulin secretion. Moreover, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea prevents the aggregation of amyloid-beta peptides, leading to the prevention of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has several advantages for lab experiments, including its simple synthesis method, high yield, and low toxicity. However, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has some limitations, including its poor solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is the development of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea analogs with improved solubility and bioavailability. Another direction is the investigation of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea's potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Moreover, further studies are needed to elucidate the precise mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea and its potential side effects.
Conclusion
In conclusion, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is a urea derivative that has shown promising results in various scientific research applications, including cancer treatment, diabetes, and Alzheimer's disease. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea's simple synthesis method, high yield, and low toxicity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been extensively studied for its potential applications in various fields, including cancer treatment, diabetes, and Alzheimer's disease. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific proteins involved in cell division. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has also shown potential in regulating blood glucose levels in diabetic patients by activating specific receptors in the pancreas. Moreover, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has shown potential in preventing the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c1-10-15(11-5-3-2-4-6-11)21-17(24-10)22-16(23)20-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDJFPGWLPZVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-allyl-5-[(1-benzyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4651726.png)
![N-[2-(isobutyrylamino)phenyl]pentanamide](/img/structure/B4651732.png)
![2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4651733.png)
![2-[4-ethyl-5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4651743.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4651753.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4651759.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4651765.png)

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4651777.png)
![5-bromo-N-(4-{N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4651794.png)

![2-(4-methylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4651814.png)